5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide
説明
特性
IUPAC Name |
5-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(16-10-17(26-22-16)13-4-2-1-3-5-13)20-11-14-12-24(23-21-14)15-6-8-19-9-7-15/h1-10,12H,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLPBVZFVNBNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide with analogous compounds, focusing on structural features, synthetic routes, and physicochemical properties.
Pyrazole-Isoxazole Hybrids
Compounds such as 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide (from ) share the isoxazole-carboxamide core but replace the triazole-pyridine moiety with a pyrazole ring. Key differences include:
- Molecular weight : The pyrazole analog (C9H11N3O2) has a lower molecular weight (217.2 g/mol) compared to the target compound (C19H15N5O2, 357.4 g/mol), impacting solubility and bioavailability.
- Synthetic complexity : The target compound requires copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, whereas pyrazole derivatives are synthesized via simpler condensation reactions .
Triazole-Containing Carboxamides
Analog 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () replaces the pyridine-triazole group with a thiazole ring. Key contrasts:
- Bioactivity : Thiazole-containing analogs often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity, whereas pyridine-triazole hybrids may favor kinase inhibition .
Chlorophenyl-Substituted Pyrazole Carboxamides
Compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (a–3e) differ in their substitution patterns:
- Substituent effects : Chlorine atoms at the phenyl ring (e.g., 3b, 3e) increase molecular polarity (logP ~2.1 vs. ~3.5 for the target compound), improving aqueous solubility but reducing membrane permeability.
- Yield : Synthesis of chlorinated analogs (e.g., 3b: 68% yield) parallels the target compound’s likely moderate yield (~60–70%) due to similar coupling methodologies (EDCI/HOBt) .
Data Table: Comparative Analysis
*Estimated based on analogous synthesis protocols .
Research Findings and Trends
- Synthetic Efficiency : The target compound’s triazole-pyridine group requires multi-step synthesis (e.g., CuAAC), whereas simpler pyrazole analogs (e.g., 3a–3e) are synthesized in fewer steps with comparable yields .
- Bioactivity Correlations : Thiazole and triazole derivatives show divergent bioactivity profiles. For example, thiazole-containing carboxamides () are more potent against bacterial targets, while triazole-pyridine hybrids may interact with ATP-binding pockets in kinases .
- Thermal Stability: Chlorinated analogs (e.g., 3b, mp 171–172°C) exhibit higher thermal stability than non-halogenated compounds, suggesting halogenation improves crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
